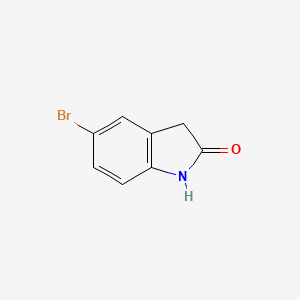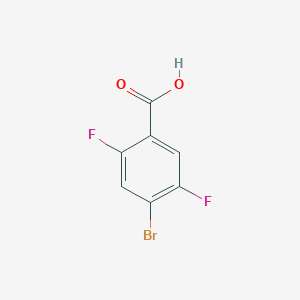
4-Bromo-2,5-difluorobenzoic acid
Descripción general
Descripción
4-Bromo-2,5-difluorobenzoic acid is a synthetic chemical compound that is widely used in scientific research . It is a versatile compound that can be used in many different laboratory experiments . It is also a fluorinated benzoic acid derivative and can be used as a reagent in a variety of organic and inorganic reactions .
Synthesis Analysis
The synthesis of 4-Bromo-2,5-difluorobenzoic acid involves the reaction of 2,4-difluorobenzoic acid with a brominating agent in the presence of aqueous sulfuric acid . The product is then esterified with alcohol, followed by distillation and purification . The product is then hydrolyzed and acidified to obtain high-purity 4-Bromo-2,5-difluorobenzoic acid .Molecular Structure Analysis
The molecular formula of 4-Bromo-2,5-difluorobenzoic acid is C7H3BrF2O2 . The molecular weight is 237 . The InChI code is 1S/C7H3BrF2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12) .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2,5-difluorobenzoic acid are as follows: It has a molecular weight of 237 . The density is predicted to be 1.872±0.06 g/cm3 . The boiling point is predicted to be 285.0±40.0 °C .Aplicaciones Científicas De Investigación
Bioorganic Chemistry
4-Bromo-2,5-difluorobenzoic acid: is a valuable reagent in bioorganic chemistry due to its fluorinated benzoic acid structure. It acts as a versatile intermediate in synthesizing various bioorganic molecules. Its reactivity with other organic compounds allows for the creation of complex molecules that can be used in the study of biological systems .
Pharmaceutical Research
In pharmaceutical research, this compound shows potential as a dopaminergic stabilizer . It modulates dopamine neurotransmission, which is crucial in treating central nervous system disorders like Alzheimer’s disease . Its ideal drug half-life and efficacy make it a promising candidate for further drug development .
Synthesis of GPR119 Agonists
4-Bromo-2,5-difluorobenzoic acid: serves as an intermediate in the preparation of GPR119 agonists . These agonists are significant in the treatment of metabolic disorders such as diabetes and obesity. The compound’s role in synthesizing these agonists highlights its importance in developing new therapeutic agents .
Anti-Cancer Properties
This compound is instrumental in synthesizing 5-oxo-4,5-dihydro-1H-1,2,4-triazole derivatives , which exhibit anti-cancer properties. These derivatives are effective against hyperproliferative diseases like cancer, making 4-Bromo-2,5-difluorobenzoic acid a key substance in cancer research .
Organic Synthesis
As a reagent, 4-Bromo-2,5-difluorobenzoic acid is used in various organic synthesis reactions. Its ability to act as a catalyst and participate in multiple reaction pathways makes it a staple in organic chemistry laboratories .
Material Science
The compound’s unique properties allow it to be used in material science, particularly in the development of novel materials with specific electronic or photonic characteristics. Its incorporation into polymers or coatings can enhance the material’s performance .
Safety And Hazards
4-Bromo-2,5-difluorobenzoic acid may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and wash all exposed external body areas thoroughly after handling .
Propiedades
IUPAC Name |
4-bromo-2,5-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZSTHLOAZTDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356384 | |
| Record name | 4-bromo-2,5-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,5-difluorobenzoic acid | |
CAS RN |
28314-82-1 | |
| Record name | 4-Bromo-2,5-difluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28314-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-2,5-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2,5-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydrobenzo[g]quinolin-4(1H)-one](/img/structure/B1268431.png)
![Bicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B1268433.png)
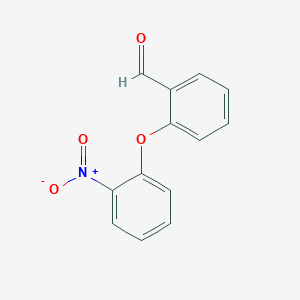
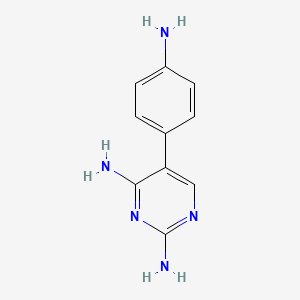
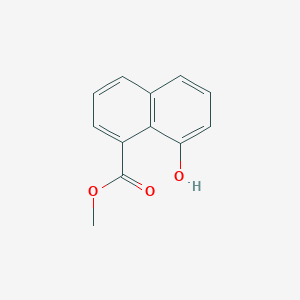
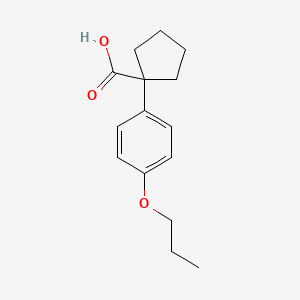
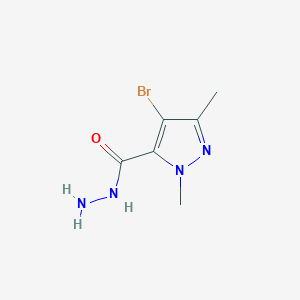
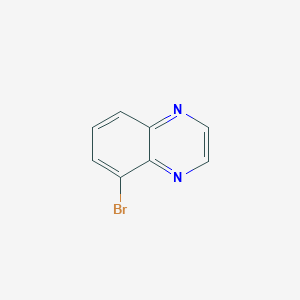
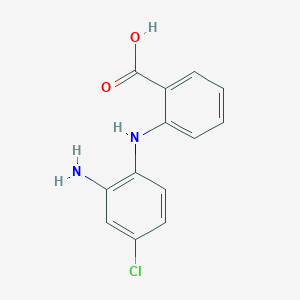
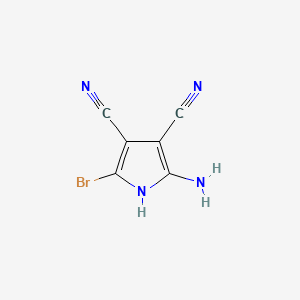
![5-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1268450.png)
![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268453.png)
